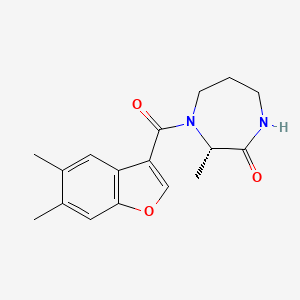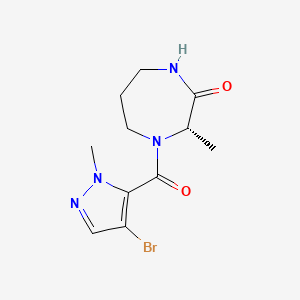![molecular formula C16H16F2N4O2 B7352454 (3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352454.png)
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one, also known as MK-2206, is a highly specific and potent allosteric inhibitor of Akt (protein kinase B) that has shown promising results in preclinical studies. Akt is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. Dysregulation of Akt signaling has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Applications De Recherche Scientifique
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy and radiation therapy. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Mécanisme D'action
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one is an allosteric inhibitor of Akt that binds to the PH domain of Akt and induces a conformational change that prevents Akt from being phosphorylated and activated. Akt activation is a critical step in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism. By inhibiting Akt, this compound disrupts this pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting Akt signaling. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Furthermore, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in preclinical models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one is its high specificity and potency for Akt. This makes it an ideal tool for studying the role of Akt in various cellular processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the high cost of this compound may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on (3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one. One area of interest is the development of more potent and selective Akt inhibitors that can overcome the limitations of this compound. Another area of interest is the identification of biomarkers that can predict response to this compound in cancer patients. Furthermore, the combination of this compound with other targeted therapies or immunotherapies may improve its efficacy in cancer treatment. Finally, the potential use of this compound in other diseases, such as cardiovascular disease and inflammatory disorders, warrants further investigation.
Méthodes De Synthèse
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one can be synthesized using a multi-step process that involves the reaction of 3,5-difluorophenylhydrazine with ethyl acetoacetate, followed by cyclization with ethyl chloroformate to yield the pyrazole intermediate. The pyrazole intermediate is then reacted with 3-methyl-1,4-diazepane-2,5-dione to yield this compound. The overall yield of this synthesis method is around 10%.
Propriétés
IUPAC Name |
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c1-10-15(23)19-4-2-5-21(10)16(24)14-3-6-22(20-14)13-8-11(17)7-12(18)9-13/h3,6-10H,2,4-5H2,1H3,(H,19,23)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFYFHHOQGNYCH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)

![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-3-methyl-4-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352389.png)


![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-3-methyl-4-[2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352422.png)

![(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352449.png)

![(3aR,6aR)-2-N-(cyclohexylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2,3a-dicarboxamide](/img/structure/B7352477.png)
![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352485.png)